2,4-DIHYDROXY-N'-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE
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Overview
Description
2,4-DIHYDROXY-N’-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE is a hydrazide-hydrazone derivative of 2,4-dihydroxybenzoic acid. This compound has garnered significant interest in the scientific community due to its potential biological activities, including antimicrobial and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DIHYDROXY-N’-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE typically involves the condensation of 2,4-dihydroxybenzoic acid hydrazide with an appropriate indole derivative. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2,4-DIHYDROXY-N’-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry
Catalysis: It can act as a ligand in coordination chemistry, forming complexes with transition metals.
Biology
Antimicrobial Activity: Exhibits significant antibacterial activity against Gram-positive bacterial strains, including MRSA (Staphylococcus aureus ATCC 43300).
Anticancer Activity: Shows antiproliferative activity against various human cancer cell lines, including 769-P, HepG2, H1563, and LN-229.
Medicine
Drug Development: Potential candidate for developing new antimicrobial and anticancer drugs.
Industry
Material Science: Can be used in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-DIHYDROXY-N’-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE involves its interaction with various molecular targets and pathways:
Molecular Targets
Enzymes: Inhibits key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
Receptors: Binds to specific receptors on the surface of cancer cells, triggering apoptosis.
Pathways Involved
Apoptosis Pathway: Induces programmed cell death in cancer cells by activating caspases and other apoptotic proteins.
Antimicrobial Pathway: Disrupts bacterial cell wall integrity, leading to cell lysis.
Comparison with Similar Compounds
Similar Compounds
2,4-Dihydroxybenzoic Acid Hydrazide: A precursor in the synthesis of 2,4-DIHYDROXY-N’-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE.
MDA-19 (BZO-HEXOXIZID): A selective type-2 cannabinoid receptor (CB2) agonist with similar structural features.
Uniqueness
Enhanced Biological Activity: Compared to its precursors and similar compounds, 2,4-DIHYDROXY-N’-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE exhibits superior antimicrobial and anticancer activities.
Selective Targeting: Shows high selectivity towards cancer cells and specific bacterial strains, making it a promising candidate for targeted therapy.
Properties
IUPAC Name |
2,4-dihydroxy-N-[(2-hydroxy-1H-indol-3-yl)imino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O4/c19-8-5-6-10(12(20)7-8)14(21)18-17-13-9-3-1-2-4-11(9)16-15(13)22/h1-7,16,19-20,22H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXCFTUTCCNAGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)C3=C(C=C(C=C3)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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